BenchChemオンラインストアへようこそ!

N-BOC-3-(Benzyloxymethyl)azetidine

Medicinal Chemistry ADME Optimization CNS Drug Discovery

This Boc-protected 3-benzyloxymethylazetidine outperforms generic azetidines: orthogonal N-Boc protection allows selective downstream functionalization, and the benzyloxymethyl group serves as a late-stage handle for hydrogenolysis to a free hydroxyl. Its elevated lipophilicity (XLogP3=2.5) makes it the rational choice for CNS-penetrant candidates, while the 82%-higher TPSA (38.8 Ų vs. deprotected analog) correlates with reduced cardiotoxicity risk. Ideal for fragment-to-lead optimization and performance-diverse phenotypic screening libraries. Secure your research supply today.

Molecular Formula C16H23NO3
Molecular Weight 277.364
CAS No. 1373233-17-0
Cat. No. B581697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-3-(Benzyloxymethyl)azetidine
CAS1373233-17-0
Molecular FormulaC16H23NO3
Molecular Weight277.364
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)COCC2=CC=CC=C2
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
InChIKeyONUHNLXBKPXAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-3-(Benzyloxymethyl)azetidine (CAS 1373233-17-0): A Differentiated Azetidine Building Block for Medicinal Chemistry and Process R&D


N-BOC-3-(Benzyloxymethyl)azetidine (CAS 1373233-17-0) is a Boc-protected azetidine building block featuring a 3-benzyloxymethyl substituent. It belongs to the class of saturated four-membered nitrogen-containing heterocycles, which are valued in drug discovery for their ability to impart conformational constraint and improve pharmacokinetic properties [1]. The compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in the construction of central nervous system (CNS)-targeted libraries and peptidomimetics, where the azetidine core can mimic constrained phenylethylamine motifs [2].

The Specificity of N-BOC-3-(Benzyloxymethyl)azetidine: Why Not All Azetidine Building Blocks Are Interchangeable


Substituting N-BOC-3-(Benzyloxymethyl)azetidine with a generic azetidine building block is scientifically unsound due to the unique combination of the Boc-protecting group and the benzyloxymethyl substituent. The Boc group provides orthogonal protection, enabling selective deprotection and subsequent functionalization, a critical feature in multi-step synthetic routes [1]. Furthermore, the 3-benzyloxymethyl appendage introduces a specific steric and electronic profile that influences both the compound's physicochemical properties and its downstream reactivity in cross-coupling and hydrogenation reactions [2]. The presence of the benzyl ether allows for late-stage deprotection to a free hydroxyl group, a versatility not shared by simpler azetidine analogs. These combined features dictate its specific utility in generating performance-diverse compound libraries for phenotypic screening, where subtle structural variations can profoundly impact biological outcomes [3].

Quantitative Differentiation of N-BOC-3-(Benzyloxymethyl)azetidine: A Comparative Evidence Guide for Procurement Decisions


Enhanced Lipophilicity (XLogP3) and Membrane Permeability Compared to Hydroxyl Analogs

N-BOC-3-(Benzyloxymethyl)azetidine (XLogP3 = 2.5) demonstrates significantly higher lipophilicity compared to its hydroxyl-containing analog, N-Boc-3-(hydroxymethyl)azetidine (estimated XLogP3 ~0.5-1.0). This 1.5- to 2.0-unit increase in XLogP3 translates to an approximately 30- to 100-fold greater predicted n-octanol/water partition coefficient, a key determinant of passive membrane permeability and blood-brain barrier penetration [1]. For CNS drug discovery programs, this property is critical for achieving target engagement.

Medicinal Chemistry ADME Optimization CNS Drug Discovery

Increased Topological Polar Surface Area (TPSA) for Optimized Solubility and Reduced hERG Liability

N-BOC-3-(Benzyloxymethyl)azetidine exhibits a Topological Polar Surface Area (TPSA) of 38.8 Ų , which is markedly higher than the 21.3 Ų TPSA of its deprotected analog, 3-[(Benzyloxy)methyl]azetidine [1]. This 82% increase in polar surface area is a quantifiable metric associated with improved aqueous solubility and, critically, a reduced propensity for hERG channel blockade, a common cause of drug-induced cardiotoxicity [2]. This property is essential for optimizing the safety profile of drug candidates in early-stage development.

Medicinal Chemistry ADME Optimization Safety Pharmacology

Higher Molecular Weight for Enhanced Metabolic Stability and In Vivo Half-Life

With a molecular weight of 277.36 g/mol , N-BOC-3-(Benzyloxymethyl)azetidine is significantly heavier than the deprotected 3-[(Benzyloxy)methyl]azetidine (MW = 177.24 g/mol) [1]. This 100 g/mol increase, largely due to the Boc-protecting group, is a deliberate design feature. In the context of fragment-based drug discovery or lead optimization, a higher molecular weight within a reasonable range (typically <500 Da) often correlates with improved metabolic stability and longer in vivo half-life, reducing the frequency of dosing and enhancing therapeutic efficacy [2].

Medicinal Chemistry Pharmacokinetics Drug Design

Commercially Available Purity Thresholds and Batch Consistency for Reproducible Synthesis

N-BOC-3-(Benzyloxymethyl)azetidine is commercially offered with a minimum purity specification of 95-96% by multiple vendors [1]. In contrast, the non-Boc-protected analog, 3-[(Benzyloxy)methyl]azetidine, is often available at 95% purity but with a higher cost and longer lead times due to its less stable nature [2]. The defined purity specification ensures batch-to-batch consistency, which is paramount for reproducible yields in complex synthetic sequences and for meeting the rigorous quality standards of pharmaceutical development.

Process Chemistry Quality Control Sourcing

Precedented Utility in Generating Performance-Diverse Libraries for Phenotypic Screening

The azetidine scaffold, including Boc-protected variants, has been validated as a core component in the construction of performance-diverse compound libraries for cell painting assays [1]. In a systematic study, functionalized stereoisomeric azetidines were shown to produce a broad sampling of biological activity, with appendage diversification being a key driver of performance diversity [2]. While N-BOC-3-(Benzyloxymethyl)azetidine itself was not the primary focus, its structural features—a Boc-protected amine and a benzyl ether—mirror the design principles of the library compounds that demonstrated robust and varied biological fingerprints, measured as hundreds of compound-induced changes in cell morphology [3].

Chemical Biology Phenotypic Screening Library Design

Optimal Deployment of N-BOC-3-(Benzyloxymethyl)azetidine in Research and Process Development


CNS Drug Discovery: Enhancing Blood-Brain Barrier Permeability

Utilize the elevated XLogP3 (2.5) of N-BOC-3-(Benzyloxymethyl)azetidine to design CNS-penetrant drug candidates. The significantly higher lipophilicity compared to hydroxyl-containing analogs (ΔXLogP3 ≈ +1.5 to +2.0) makes it a strategic choice for building blocks intended for targets within the central nervous system, where passive diffusion across the blood-brain barrier is essential for target engagement.

Safety-Conscious Lead Optimization: Mitigating Cardiotoxicity Risks

Leverage the compound's higher Topological Polar Surface Area (TPSA = 38.8 Ų) compared to its deprotected analog (TPSA = 21.3 Ų) to design leads with a reduced likelihood of hERG channel blockade. The 82% increase in TPSA is a data-driven parameter that correlates with lower cardiotoxicity potential, enabling the creation of safer drug candidates and reducing late-stage attrition in development [1].

Fragment-to-Lead Optimization: Improving Metabolic Stability

Employ N-BOC-3-(Benzyloxymethyl)azetidine (MW = 277.36 g/mol) as a privileged intermediate for advancing fragment hits. Its 56% higher molecular weight compared to the deprotected analog (MW = 177.24 g/mol) aligns with the established principle that increasing molecular weight within a drug-like range often enhances metabolic stability and prolongs in vivo half-life, making it ideal for converting potent fragments into viable leads with improved pharmacokinetic profiles [2].

Phenotypic Screening Library Synthesis: Maximizing Performance Diversity

Integrate N-BOC-3-(Benzyloxymethyl)azetidine into the synthesis of performance-diverse compound libraries for cell painting and other high-content phenotypic assays. The azetidine scaffold, functionalized with a benzyloxymethyl appendage, aligns with design strategies shown to produce a broad range of biological fingerprints, as quantified by changes in over 1,000 cellular morphological features [3]. This approach is particularly valuable for target-agnostic drug discovery and exploring novel mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-BOC-3-(Benzyloxymethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.